2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline
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Overview
Description
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline is a synthetic organic compound characterized by the presence of fluorine atoms and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline typically involves the reaction of 2,3,5,6-tetrafluoroaniline with n,n-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the phenyldiazenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline involves its interaction with specific molecular targets. The compound’s fluorine atoms and phenyldiazenyl group play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
- 2,3,5,6-Tetrafluoro-4-methylaniline
- 2,3,5,6-Tetrafluoro-4-nitroaniline
Uniqueness
2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline is unique due to its combination of fluorine atoms and a phenyldiazenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
22955-60-8 |
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Molecular Formula |
C14H11F4N3 |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H11F4N3/c1-21(2)14-11(17)9(15)13(10(16)12(14)18)20-19-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
CWFCHCMZFKIZTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1F)F)N=NC2=CC=CC=C2)F)F |
Origin of Product |
United States |
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